molecular formula C15H23NO4 B038699 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- CAS No. 113225-19-7

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)-

Cat. No.: B038699
CAS No.: 113225-19-7
M. Wt: 281.35 g/mol
InChI Key: MGNNDUKLPNLAFW-NWDGAFQWSA-N
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Description

Chemical Name: 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- CAS Number: 113225-18-6 (cis-(+)-form) Molecular Formula: C₁₅H₂₃NO₄ Molecular Weight: 281.352 g/mol Structure: The compound features a piperidine core with a hydroxyl group at position 3, a methyl group at position 1, and a 2,4,6-trimethoxyphenyl substituent at position 2. The stereochemistry is defined as (3S,4R), which is critical for its physicochemical and biological properties .

Synthesis: Key synthetic routes involve Friedel-Crafts acylation or alkylation to introduce the 2,4,6-trimethoxyphenyl group. For example, intermediate 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes stereoselective reduction to yield the target compound with reported yields of 66–70% .

Properties

IUPAC Name

(3S,4R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNNDUKLPNLAFW-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196256
Record name (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol
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Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113225-19-7
Record name (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol
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Record name (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)
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Preparation Methods

Cyclization and Piperidine Ring Formation

The piperidine core is typically constructed via cyclization reactions. A common approach involves intramolecular nucleophilic substitution or reductive amination. For example, 3-hydroxypiperidine derivatives are synthesized by reducing 3-hydroxypyridine under hydrogenation conditions . However, introducing the 2,4,6-trimethoxyphenyl group at the 4-position requires electrophilic aromatic substitution or cross-coupling reactions. In one protocol, 4-(2,4,6-trimethoxyphenyl)piperidin-3-ol intermediates are generated by reacting 2,4,6-trimethoxybromobenzene with a preformed piperidine scaffold under Ullmann or Buchwald-Hartwig conditions .

Key challenges include avoiding over-alkylation and ensuring regioselectivity. The use of cesium carbonate as a base in acetonitrile facilitates nucleophilic aromatic substitution while minimizing side reactions . Yields for this step range from 65–80%, depending on the halogen substituent’s reactivity .

Epoxide Ring-Opening for Chiral Induction

Chiral centers at C3 and C4 are established via stereoselective epoxide ring-opening. As demonstrated in anti-tuberculosis drug synthesis, (S)-epichlorohydrin or (R)-epichlorohydrin reacts with substituted phenols to form chiral epoxide intermediates . For the target compound, (3S,4R) stereochemistry is achieved by reacting (S)-epichlorohydrin with 2,4,6-trimethoxyphenol in the presence of cesium carbonate (Scheme 1) .

Scheme 1: Epoxide Synthesis

  • (S)-Epichlorohydrin + 2,4,6-Trimethoxyphenol → Chiral Epoxide Intermediate

  • Epoxide + 4-Piperidinol → (3S,4R)-Configuration

This method yields diastereomeric excesses >90% when conducted in ethanol under reflux . The crude epoxide is then subjected to nucleophilic attack by 4-piperidinol derivatives, forming the piperidine ring with defined stereochemistry .

Catalytic Hydrogenation and Stereochemical Control

Catalytic hydrogenation is critical for reducing unsaturated bonds while preserving stereochemistry. Nickel-based catalysts, such as Raney nickel, are employed under moderate hydrogen pressure (3–5 atm) to hydrogenate intermediate quaternary ammonium salts . For example, N-benzyl-3-piperidinol derivatives are reduced to the target compound with >95% retention of configuration .

Table 1: Hydrogenation Conditions and Outcomes

CatalystPressure (atm)Temperature (°C)Yield (%)Diastereomeric Ratio
Raney Ni4708295:5
Pd/C3507585:15
PtO₂5808897:3

Nickel catalysts outperform palladium and platinum in minimizing racemization, likely due to milder reaction conditions . Post-hydrogenation, the benzyl protecting group is removed via acid hydrolysis, yielding the free piperidinol .

Resolution of Racemic Mixtures

For racemic syntheses, chiral resolution is achieved using diastereomeric salt formation. For instance, reacting the racemic compound with (1R)-camphorsulfonic acid in ethanol produces diastereomeric salts separable by fractional crystallization . The desired (3S,4R)-enantiomer is isolated with >99% enantiomeric excess (ee) after recrystallization .

Key Parameters for Resolution

  • Solvent: Ethanol/water mixtures (3:1 v/v)

  • Temperature: 0–5°C for crystallization

  • Yield: 40–50% per cycle

Large-Scale Production Optimizations

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. A patented method employs a nickel catalyst supported on alumina for hydrogenation, reducing catalyst loading by 30% compared to traditional methods . Continuous flow reactors are also adopted for the epoxide ring-opening step, enhancing throughput by 50% .

Table 2: Scalability Metrics

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Batch Size (kg)0.110500
Cycle Time (h)244872
Overall Yield (%)657075

Analytical Characterization

Final products are validated via chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) and NMR spectroscopy. The (3S,4R)-enantiomer shows distinct 1^1H-NMR signals at δ 3.75 (s, OCH₃) and δ 4.21 (m, C3-OH) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 281.35 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Pharmaceutical Development

3-Piperidinol derivatives have been studied for their potential as pharmaceutical agents. The compound's structural features may contribute to its activity against various diseases, particularly in the fields of neurology and psychiatry. Research indicates that modifications to the piperidine structure can enhance its efficacy as an antidepressant or anxiolytic agent due to interactions with neurotransmitter systems such as serotonin and dopamine .

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful in the synthesis of more complex molecules. For instance, it can be utilized in the development of new ligands for metal catalysis or as a building block for synthesizing other biologically active compounds .

Material Science

In material science, 3-Piperidinol derivatives are being explored for their potential use in creating advanced materials with specific properties. The incorporation of trimethoxyphenyl groups can enhance solubility and stability in various solvents, making these compounds suitable for applications in coatings and polymers .

Potential Biological Activities

Activity TypeDescription
AntidepressantPotential modulation of serotonin levels
AnxiolyticMay reduce anxiety symptoms through neurotransmitter interaction
AntimicrobialPreliminary studies suggest effectiveness against certain bacterial strains

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the effects of 3-Piperidinol derivatives on animal models of depression. The results indicated that these compounds exhibited significant antidepressant-like effects compared to control groups, potentially due to their influence on serotonin receptors .

Case Study 2: Synthesis of Complex Molecules

Research conducted by chemists at a leading university demonstrated the utility of 3-Piperidinol as an intermediate in synthesizing novel ligands for metal-catalyzed reactions. The study highlighted how the compound's structure could be modified to enhance catalytic efficiency .

Case Study 3: Material Applications

A recent exploration into polymer science revealed that incorporating 3-Piperidinol into polymer matrices improved thermal stability and mechanical properties. This advancement opens avenues for developing new materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Stereochemistry CAS Number Key References
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- (Target) Piperidinol -OH (C3), -CH₃ (C1), 2,4,6-trimethoxyphenyl (C4) (3S,4R) 113225-18-6
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one Piperidinone -C=O (C3), -CH₃ (C1), 2,4,6-trimethoxyphenyl (C4) Not specified N/A
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Piperidinone -C=O (C4), -Cl (C2), -CH₃ (C3), 3,4,5-trimethoxyphenyl (C2 and C6) Not resolved N/A
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol Piperidinemethanol -CH₂OH (C3), -CH₃ (C1), 4-fluorophenyl (C4) (3S,4R) 105812-81-5

Functional Group and Stereochemical Impact

Hydroxyl vs. In contrast, the ketone in 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one increases electrophilicity but reduces hydrogen-bond donor capacity. The absence of a hydroxyl group in the ketone analogue correlates with lower polarity and altered pharmacokinetic profiles.

Methoxy Substitution Patterns :

  • The 2,4,6-trimethoxyphenyl group in the target compound provides symmetric electron-donating effects, enhancing lipophilicity and π-π stacking interactions .
  • In contrast, 3,4,5-trimethoxyphenyl substituents (e.g., in ) create a sterically hindered, electron-rich aromatic system, which may improve binding to hydrophobic pockets in enzymes or receptors.

Stereochemistry: The (3S,4R) configuration in the target compound and (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol is critical for bioactivity. For example, minor stereochemical changes in fluorophenyl derivatives significantly alter receptor affinity .

Biological Activity

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)- is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H23NO4
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 113225-19-7

The compound features a piperidine ring substituted with a trimethoxyphenyl group, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds related to piperidinol structures exhibit various pharmacological effects. The specific compound has been evaluated for its potential in anti-tuberculosis activity and other therapeutic applications.

Anti-Tuberculosis Activity

A significant study highlighted the anti-tuberculosis properties of piperidinol derivatives. The compound was part of a screening library that identified it as having noteworthy activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was reported at 1.5 μg/mL for one of its analogs, suggesting strong efficacy against this pathogen .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the phenyl group can significantly influence biological activity. For instance:

  • Active Substitutions : Compounds with chloro or trifluoromethyl groups on the phenyl ring demonstrated enhanced anti-tuberculosis activity.
  • Stereochemistry : Variations in stereochemistry at the central hydroxyl group yielded different levels of activity; however, no clear correlation was established between stereochemistry and efficacy .

Case Studies and Experimental Data

  • Optimization Library Development :
    • A library of 22 compounds was synthesized to optimize the lead compound's structure.
    • Active compounds were identified with MICs ranging from 1.4 to 18.8 μg/mL .
  • In Vivo Testing :
    • Further testing revealed that while some compounds showed promising anti-tuberculosis activity, they also exhibited significant side effects during in vivo evaluations, which limited their advancement as therapeutic agents .
  • Comparative Analysis :
    • A comparative study of various piperidinol derivatives indicated that specific substitutions could enhance both potency and selectivity for tuberculosis targets.

Summary Table of Biological Activities

CompoundActivity TypeMIC (μg/mL)Notes
3-Piperidinol Derivative AAnti-Tuberculosis1.5Strong activity observed
3-Piperidinol Derivative BAnti-Tuberculosis1.4Enhanced by chloro substitution
3-Piperidinol Derivative CAnti-Tuberculosis1.7Trifluoromethyl substitution

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